2-Chloro-5-iodo-6-nitro-1h-benzimidazole
Description
Historical and Structural Context of Benzimidazole (B57391) Derivatives in Academic Inquiry
Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.govarabjchem.org The first synthesis of benzimidazole was reported in the 1870s. nih.gov However, the significance of this chemical scaffold in biomedical research gained considerable momentum in the 1940s when it was recognized as a structural component of vitamin B12 and its structural similarity to purines was noted. ijarsct.co.innih.govresearchgate.net This resemblance suggested that benzimidazole derivatives could function as antagonists in biological systems, opening a new frontier in medicinal chemistry. arabjchem.org
The benzimidazole structure is considered a "privileged scaffold" because its derivatives are known to exhibit a wide array of pharmacological activities. nih.govwisdomlib.org This versatility has led to the development of numerous clinically significant drugs, including anthelmintics (e.g., albendazole (B1665689), mebendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines (e.g., astemizole). ijarsct.co.inrsc.org The structural core allows for substitutions at various positions, primarily at the N-1, C-2, and C-5/6 positions of the ring system, which enables the fine-tuning of their biological and chemical properties. nih.gov
Significance of Multi-substituted Benzimidazole Scaffolds in Medicinal Chemistry and Organic Synthesis Research
The structural versatility of the benzimidazole nucleus makes it a cornerstone in medicinal chemistry and organic synthesis. researchgate.netnih.gov The ability to introduce multiple substituents onto the benzimidazole framework allows chemists to systematically modify the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution. These modifications are crucial for optimizing interactions with biological targets like enzymes and receptors, thereby enhancing therapeutic efficacy and selectivity. nih.govontosight.ai
In medicinal chemistry, multi-substituted benzimidazoles are investigated for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. nih.govnih.govresearchgate.net The strategic placement of different functional groups can lead to compounds with novel mechanisms of action or improved potency over existing drugs. nih.gov For instance, the introduction of halogen and nitro groups, as seen in 2-Chloro-5-iodo-6-nitro-1H-benzimidazole, is a common strategy to modulate the molecule's reactivity and its ability to form key interactions within a biological target's active site. ontosight.ainih.govnih.gov Research on N,2,6-trisubstituted and 2,5(6)-disubstituted benzimidazoles has demonstrated that precise substitution patterns are critical for achieving potent antibacterial and anticancer effects. rsc.orgnih.gov
From an organic synthesis perspective, the benzimidazole scaffold serves as a versatile building block for constructing complex molecular architectures. researchgate.net The development of efficient synthetic protocols for creating libraries of multi-substituted benzimidazole derivatives is an active area of research, enabling the exploration of vast chemical spaces in the quest for new bioactive compounds. rsc.orgrsc.org
Table 1: Physicochemical Properties of this compound This interactive table provides key computed data for the subject compound.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClIN₃O₂ |
| Molecular Weight | 351.48 g/mol |
| CAS Number | Not available |
| Structure | Benzimidazole ring with a chloro group at position 2, an iodo group at position 5, and a nitro group at position 6. |
Rationale for Focused Investigation of this compound: Research Objectives and Hypotheses
The specific substitution pattern of this compound provides a strong rationale for its focused investigation as a potential therapeutic agent. The combination of three distinct functional groups on the benzimidazole core—a chloro group, an iodo group, and a nitro group—is hypothesized to confer unique biological activities. Research on related nitro- and chloro-substituted benzimidazoles has shown significant potential in antimicrobial and anticancer applications. nih.govnih.govrsc.org
Research Objectives:
Synthesis and Characterization: To develop a reliable and efficient synthetic route for this compound and to fully characterize its chemical structure and purity using modern analytical techniques (e.g., NMR, mass spectrometry).
Biological Screening: To evaluate the in vitro biological activity of the synthesized compound against a panel of clinically relevant cancer cell lines and microbial strains (both bacterial and fungal).
Structure-Activity Relationship (SAR) Studies: To use the compound as a lead structure for the synthesis of new analogues, aiming to understand how each substituent (chloro, iodo, nitro) contributes to its biological activity profile. This could involve systematically replacing or repositioning these groups.
Hypotheses:
It is hypothesized that the synergistic electronic and steric effects of the chloro, iodo, and nitro substituents will result in potent and selective biological activity. The electron-withdrawing nature of the nitro group, combined with the lipophilicity and electronegativity of the halogen atoms, may enhance the compound's ability to inhibit specific cellular targets, such as dihydrofolate reductase or poly (ADP-ribose) polymerase, which are known targets for some benzimidazole derivatives. nih.govrsc.org
The unique multi-substituted pattern of this compound may allow it to overcome resistance mechanisms that affect existing antimicrobial or anticancer drugs.
The compound is predicted to exhibit significant cytotoxic activity against cancer cells, potentially by inducing apoptosis or cell cycle arrest, as has been observed with other 2-aryl-5(6)-nitro-1H-benzimidazole derivatives. nih.gov
Table 2: Examples of Substituted Benzimidazole Derivatives and Their Investigated Activities This interactive table showcases the diversity of research within the benzimidazole class.
| Compound Name | Substituents | Investigated Biological Activity | Reference(s) |
|---|---|---|---|
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | 2-Aryl, 5(6)-Nitro | Anticancer (PARP inhibition) | nih.gov |
| N-substituted 6-chloro-1H-benzimidazoles | N-Alkyl/Aryl, 6-Chloro | Antimicrobial, Anticancer | nih.govrsc.org |
| N-substituted 6-nitro-1H-benzimidazoles | N-Alkyl/Aryl, 6-Nitro | Antimicrobial, Anticancer | nih.govrsc.org |
| 2-Chloro-5-nitro-1H-benzimidazole | 2-Chloro, 5-Nitro | Intermediate for synthesis; potential antimicrobial, anticancer | ontosight.ai |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | 2-Amino, 5(6)-Nitro, N-Arylacetamide | Antiprotozoal | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H3ClIN3O2 |
|---|---|
Molecular Weight |
323.47 g/mol |
IUPAC Name |
2-chloro-5-iodo-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H3ClIN3O2/c8-7-10-4-1-3(9)6(12(13)14)2-5(4)11-7/h1-2H,(H,10,11) |
InChI Key |
DQODIHNTPWKHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])I)N=C(N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Pathway Optimization for 2 Chloro 5 Iodo 6 Nitro 1h Benzimidazole
Foundational Synthetic Strategies for the Benzimidazole (B57391) Core
The benzimidazole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. enpress-publisher.com These methods typically involve the formation of the five-membered imidazole (B134444) ring fused to a benzene (B151609) ring.
Condensation Reactions Utilizing o-Phenylenediamines and Aldehydes/Carboxylic Acid Derivatives
One of the most fundamental and widely used methods for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. enpress-publisher.commdpi.comsemanticscholar.org This reaction, often referred to as the Phillips synthesis when using carboxylic acids, proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to form the aromatic benzimidazole ring.
The reaction with aldehydes is particularly common due to the wide availability of diverse aldehyde substrates. iosrjournals.org The process involves the condensation of o-phenylenediamine with two equivalents of an aldehyde, which, under oxidative conditions, leads to the formation of 2-substituted benzimidazoles. iosrjournals.org Various reagents and conditions have been employed to promote this transformation, ranging from acidic or basic catalysts to various oxidizing agents. semanticscholar.orgorganic-chemistry.orgrsc.org
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| o-Phenylenediamine, Aromatic Aldehyde | H₂SO₄@HTC(II) | Mild conditions | 2-Aryl-1H-benzimidazole | High | rsc.orgnih.gov |
| o-Phenylenediamine, Aromatic Aldehyde | Chlorosulfonic acid | Mild conditions | 2-Aryl-1-arylmethyl-1H-benzimidazole | Good to Excellent | rsc.orgnih.gov |
| o-Phenylenediamine, Aromatic Aldehyde | Cu(OH)₂ | Methanol, RT, O₂ | 2-Aryl-1H-benzimidazole | Good | semanticscholar.org |
| o-Phenylenediamine, Carboxylic Acid | NH₄Cl | Ethanol, 80-90°C | 2-Substituted-1H-benzimidazole | 72-90% | semanticscholar.org |
The use of carboxylic acids or their derivatives, such as esters, nitriles, or acid chlorides, provides another versatile route to the benzimidazole core. mdpi.com These reactions often require higher temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to facilitate the cyclization.
Oxidative Cyclization Protocols for Benzimidazole Ring Formation
Oxidative cyclization offers an alternative pathway that often utilizes more readily available starting materials. nih.gov These methods can involve the reaction of o-phenylenediamines with various carbon sources, where an oxidant is used to drive the final aromatization step. For instance, D-glucose has been identified as a renewable C1 synthon for benzimidazole synthesis in an oxidative cyclization process. organic-chemistry.orgacs.orgresearchgate.net This method is noted for its use of water as a solvent and its tolerance for a broad range of functional groups. acs.org
Another approach involves the intramolecular C-H amination of N-benzyl/alkyl-1,2-phenylenediamines. In the presence of an oxidant like oxygen and a catalyst such as TEMPO, these substrates can be cyclized to form the benzimidazole ring without the need for metal catalysts. organic-chemistry.org Hypervalent iodine reagents have also been employed as effective oxidants in the one-pot synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes. organic-chemistry.org
| Starting Material | Carbon Source | Oxidant/Catalyst | Key Features | Reference |
| o-Phenylenediamines | D-Glucose | TBHP | Metal-free, water as solvent, biorenewable C1 source | acs.orgresearchgate.net |
| N¹-Alkyl-1,2-phenylenediamines | - | O₂, TEMPO | Metal-free oxidative C-N coupling | organic-chemistry.org |
| o-Phenylenediamines | Aldehydes | Hypervalent Iodine | Mild conditions, short reaction times, high yields | organic-chemistry.org |
Catalytic Approaches in Benzimidazole Synthesis (e.g., Metal-catalyzed, Heterogeneous Catalysis)
To improve reaction efficiency, reduce waste, and allow for milder conditions, a wide array of catalytic systems have been developed for benzimidazole synthesis. enpress-publisher.comnih.govresearchgate.net These include both homogeneous and heterogeneous catalysts, often based on transition metals.
Supported gold nanoparticles (AuNPs), particularly on titanium dioxide (Au/TiO₂), have proven to be effective catalysts for the reaction between o-phenylenediamine and aldehydes under ambient conditions, avoiding the need for harsh additives. mdpi.com Other metal-based catalysts, such as those involving iron, cobalt, copper, and palladium, have also been successfully employed. organic-chemistry.orgrsc.orgnih.govacs.org For example, Fe(III) porphyrin can catalyze a one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov Cobalt-pincer complexes have been used for the dehydrogenative coupling of primary alcohols and aromatic diamines, producing H₂O and H₂ as the only byproducts. acs.org
Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. rsc.org Examples include Al₂O₃/CuI/PANI nanocomposites, VOSO₄, and silica-supported ferric chloride, all of which have been used to catalyze the condensation of o-phenylenediamines with aldehydes in high yields. rsc.orgnih.gov
| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |
| Au/TiO₂ | Condensation | o-Phenylenediamine, Aldehydes | Ambient conditions, no additives, reusable catalyst | mdpi.com |
| Fe(III)-porphyrin | One-pot, three-component | Benzo-1,2-quinone, Aldehydes, NH₄OAc | High yields, mild conditions | nih.gov |
| Cobalt-pincer complex | Dehydrogenative coupling | Aromatic diamines, Primary alcohols | Base-free, atom-efficient, forms H₂O and H₂ byproducts | acs.org |
| VOSO₄ | Condensation | o-Phenylenediamine, Aldehydes | Recyclable catalyst, broad substrate scope, high yields | rsc.org |
| Ag₂CO₃/celite | Condensation | o-Phenylenediamine, Aldehydes | Solid catalyst, short reaction times, excellent yields | rsc.org |
Regioselective Introduction of Halogen and Nitro Functionalities
Following the construction of the benzimidazole core, the synthesis of 2-chloro-5-iodo-6-nitro-1H-benzimidazole requires the sequential and regioselective introduction of the substituents. The order of these functionalization steps is critical to ensure the correct placement of each group due to their differing electronic and directing effects. A plausible synthetic route involves the initial formation of a 2-chlorobenzimidazole (B1347102) precursor, followed by iodination and subsequent nitration.
Strategies for 2-Chloro Substitution
The introduction of a chlorine atom at the 2-position of the benzimidazole ring is a common transformation. longdom.org A standard and effective method involves the treatment of a precursor, benzimidazolin-2-one (also known as benzimidazol-2-one), with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). niscpr.res.insemanticscholar.org This reaction typically requires heating and converts the carbonyl group of the urea-like starting material into a chloro-substituent. niscpr.res.in
The benzimidazolin-2-one precursor is readily synthesized by the condensation of o-phenylenediamine with urea (B33335), often by heating the reactants together. niscpr.res.insemanticscholar.org
Synthetic Scheme for 2-Chlorobenzimidazole
Step 1: Formation of Benzimidazolin-2-one
Reactants: o-Phenylenediamine and Urea
Conditions: Heating in a solvent like DMF or via dry fusion. niscpr.res.in
Step 2: Chlorination
Reactant: Benzimidazolin-2-one
Reagent: Phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of phenol (B47542) or HCl. niscpr.res.in
Conditions: Heating under reflux.
This two-step process provides a reliable route to 2-chlorobenzimidazole, which serves as a key intermediate for further functionalization. niscpr.res.insemanticscholar.org
Directed Iodination at the 5-Position
With 2-chlorobenzimidazole in hand, the next step is the regioselective introduction of an iodine atom. The substitution pattern of the benzimidazole ring is influenced by the electronic properties of both the fused benzene and imidazole rings. Electrophilic aromatic substitution, such as iodination, will be directed by the existing substituents. The imidazole portion is electron-rich and generally directs incoming electrophiles to the 4- and 7-positions. However, the 5- and 6-positions are electronically similar to the para- and meta-positions of an aniline, respectively.
Directed C-H iodination is a powerful tool for introducing iodine at specific positions. nih.gov Palladium-catalyzed C-H activation methods have been developed for the ortho-iodination of various aromatic compounds. nih.govrsc.org For benzimidazoles, direct iodination often leads to a mixture of isomers. However, to achieve regioselectivity at the 5-position, specific iodinating agents and conditions must be chosen. The synthesis of iodo-benzimidazoles can also be achieved via the iodination of arenediazonium tosylates, providing another route to these intermediates. researchgate.net In the context of synthesizing the target molecule, starting with a pre-functionalized o-phenylenediamine, such as 4-iodo-1,2-diaminobenzene, is a more controlled strategy. Condensing this diamine with urea would yield 5-iodo-1,3-dihydro-benzimidazol-2-one, which can then be chlorinated at the 2-position to give 2-chloro-5-iodo-1H-benzimidazole, thus avoiding issues with regioselectivity in the iodination step.
The final step, nitration of 2-chloro-5-iodo-1H-benzimidazole, would proceed via electrophilic aromatic substitution. The position of the incoming nitro group is determined by the directing effects of the existing substituents. The iodo group at C-5 is an ortho-, para-director, while the chloro-substituted imidazole ring is deactivating. The nitration is expected to occur at the 6-position, which is ortho to the directing iodo group. This is typically achieved using a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com The synthesis of related 2-aryl-5(6)-nitro-1H-benzimidazole derivatives has been reported, confirming the feasibility of introducing a nitro group onto the benzimidazole core. researchgate.netnih.gov
Controlled Nitration at the 6-Position
The introduction of a nitro group at the 6-position of the 2-chloro-5-iodobenzimidazole precursor is a critical step in the synthesis of the target compound. The nitration of benzazoles is a complex process where the reaction conditions can significantly influence the orientation of the incoming nitro group. researchgate.net Generally, for benzazoles, electrophilic substitution, such as nitration, occurs preferentially in the fused benzene ring rather than the imidazole moiety. researchgate.net
The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring—in this case, the chloro group at the 2-position and the iodo group at the 5-position. Halogens are ortho-, para-directing deactivators. The precursor, 2-chloro-5-iodobenzimidazole, has the 5-position occupied by iodine. The directing influence of the imidazole ring, which is electron-donating, also plays a role. The nitration is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The conditions must be carefully controlled to prevent over-nitration or the formation of undesired isomers. nih.gov Quantum chemical studies on similar heterocyclic systems have been used to explain the high regioselectivity of electrophilic aromatic substitution reactions, suggesting that the process is often orbitally controlled. researchgate.net
Research on related compounds, such as 4,6-dinitrobenzimidazole derivatives, highlights the importance of controlling nitration for achieving specific substitution patterns, which are crucial for subsequent chemical modifications and biological activity evaluations. researchgate.net The synthesis of 5(6)-nitro-1H-benzimidazol-2-amine, for instance, starts with the treatment of 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide, indicating that the nitro group can be introduced on the precursor diamine before the cyclization to form the benzimidazole ring. nih.gov This pre-functionalization strategy is a common alternative to direct nitration of the benzimidazole core.
Table 1: Representative Conditions for Nitration of Aromatic Compounds
| Substrate | Nitrating Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| m-xylene | Aqueous HNO₃ (15.8 M) | Room Temperature, 1h | 98% | frontiersin.org |
| Anisole | Aqueous HNO₃ (15.8 M) | Room Temperature, 1h | 95% | frontiersin.org |
| Toluene | Aqueous HNO₃ (15.8 M) | Room Temperature, 1h | 98% | frontiersin.org |
| Benzotriazole | Not specified | Not specified | Not specified | researchgate.net |
This table presents general nitration conditions for various aromatic compounds to illustrate typical methodologies that could be adapted for the nitration of a 2-chloro-5-iodobenzimidazole precursor.
N-Functionalization and Derivatization at the 1H-Position
The hydrogen atom at the 1-position of the benzimidazole ring is amenable to substitution, allowing for the introduction of a wide variety of functional groups. This N-functionalization is a key strategy for modulating the physicochemical and biological properties of benzimidazole derivatives.
N-alkylation and N-acylation reactions are common methods for derivatizing the benzimidazole core. These reactions typically involve the deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkyl or acyl halide. For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved by reacting the parent benzimidazole with substituted halides in the presence of potassium carbonate. researchgate.netnih.govrsc.org A similar strategy could be applied to this compound.
In a representative procedure, the N-H benzimidazole is dissolved in a suitable dry solvent, such as tetrahydrofuran (B95107) (THF), and treated with a base like sodium hydride (NaH) to generate the corresponding anion. nih.gov The subsequent addition of an alkylating agent, for example, benzyl (B1604629) bromide, leads to the formation of the N-alkylated product. nih.gov Microwave-assisted methods have also been shown to produce N-substituted benzimidazoles in moderate to excellent yields (40 to 99%), offering a more efficient alternative to conventional heating. researchgate.netrsc.org
The synthesis of N-ribosides of benzimidazoles is of significant interest, particularly in the development of antiviral and anticancer agents, as they can act as nucleoside analogues. nih.gov The attachment of a ribose sugar moiety to the N-1 position of this compound would create a nucleoside derivative with potential for biological evaluation.
The Vorbrüggen glycosylation is a widely used method for the synthesis of N-nucleosides. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically an acylated ribose, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The development of benzimidazole-based Poly(ADP-ribose) polymerase (PARP) inhibitors has involved the synthesis of various substituted benzimidazole carboxamides, demonstrating the feasibility of complex functionalizations on the benzimidazole scaffold. acs.orgnih.govnih.gov While direct glycosylation of the target molecule is not explicitly detailed in the search results, the synthesis of 2,5,6-trichloro-1-(β-d-ribofuranosyl) benzimidazole as an antiviral agent establishes a precedent for the N-ribosylation of halogenated benzimidazoles. nih.gov ADP-ribosylation is a ubiquitous modification of proteins and other molecules where ADP-ribosyltransferases (ARTs) transfer an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target. mdpi.com
Green Chemistry and Sustainable Synthetic Methodologies for Benzimidazoles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce environmental impact and improve sustainability. eprajournals.com These efforts focus on minimizing waste, avoiding hazardous solvents, and utilizing recyclable catalysts. researchgate.net
A significant advancement in the green synthesis of benzimidazoles is the development of solvent-free reaction conditions. bohrium.com These methods often involve the direct condensation of o-phenylenediamines with aldehydes or carboxylic acids at elevated temperatures or under microwave irradiation, which can significantly reduce reaction times and enhance yields. umich.eduresearchgate.netnih.gov One-pot solvent-free synthesis has been achieved by grinding reactants together followed by heating, offering unsurpassed atom economy. umich.eduresearchgate.net
Water is an attractive green solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com Methodologies have been developed for the synthesis of benzimidazole derivatives in aqueous media. mdpi.comnih.govresearchgate.net For example, a straightforward method for synthesizing the benzimidazole ring system involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water with potassium carbonate at 100 °C, completely avoiding the need for a catalyst. mdpi.comnih.govresearchgate.net The use of catalytic iodine in a THF-water mixture has also been shown to facilitate the condensation of aldehydes with 1,2-phenylenediamine under mild conditions. zendy.io
Table 2: Comparison of Green Synthetic Methods for Benzimidazoles
| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Intramolecular Amination | K₂CO₃ (base) | Water | Transition-metal-free, catalyst-free, environmentally friendly. | mdpi.comnih.gov |
| Condensation | None | Ethanol or Solvent-free | Catalyst-free, high atom economy, no toxic waste. | bohrium.com |
| Grinding & Heating | None | Solvent-free | One-pot, high atom economy. | umich.eduresearchgate.net |
| Condensation | Iodine (catalytic) | THF-H₂O | Mild conditions, good yields. | zendy.io |
| Ultrasound/Heating | Pyruvic acid | Water | Efficient, good to excellent yields. | researchgate.net |
The design of efficient and recyclable catalysts is a cornerstone of green chemistry. For benzimidazole synthesis, a wide range of heterogeneous catalysts have been developed that can be easily separated from the reaction mixture and reused, minimizing waste and cost. rsc.org Examples include solid acids like alumina-sulfuric acid, which can be recycled multiple times without significant loss of activity. rsc.org
Nanoparticle catalysts, such as those based on zinc oxide (ZnO NPs), iron oxide (nano-Fe₂O₃), and copper, have demonstrated high efficiency in benzimidazole synthesis, often under mild conditions and in green solvents like water or ethanol. rsc.orgrsc.org A zinc-based boron nitride (Zn-BNT) material has been used as a catalyst for benzimidazole synthesis under microwave conditions, showing excellent reusability for up to eight cycles with only a minor loss of activity. nih.gov Similarly, catalysts supported on periodic mesoporous organosilica have exhibited high activity and reusability for at least ten reaction cycles in water. bohrium.com The use of pentafluorophenylammonium triflate (PFPAT) as a catalyst allows for an environmentally friendly synthesis at room temperature, with the catalyst remaining active after two cycles. samipubco.comsamipubco.com These advanced catalytic systems offer a sustainable pathway for the industrial-scale production of complex benzimidazoles. researchgate.netrsc.org
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Iodo 6 Nitro 1h Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and the chemical environment of individual atoms. For 2-Chloro-5-iodo-6-nitro-1H-benzimidazole, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the benzimidazole (B57391) core has two aromatic protons and one N-H proton.
N-H Proton: The proton attached to the nitrogen of the imidazole (B134444) ring (N-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 12.0-13.0 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding.
Aromatic Protons: The benzene (B151609) portion of the molecule contains two protons. Due to the substitution pattern, these protons are in distinct chemical environments and will appear as two separate signals.
The proton at position 4 (H-4) is adjacent to the iodine atom and meta to the nitro group.
The proton at position 7 (H-7) is adjacent to the nitro group.
Substituent Effects: The electron-withdrawing nature of the nitro group (–NO₂) strongly deshields nearby protons. Therefore, the H-7 proton is expected to be the most downfield of the aromatic signals. The iodine atom at position 5 also exerts an electron-withdrawing inductive effect, while the chloro atom at position 2 influences the imidazole part of the structure. The H-4 proton would thus appear at a slightly more upfield position compared to H-7. These two aromatic protons would likely appear as singlets, as they are not adjacent to any other protons (no spin-spin coupling).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
|---|---|---|---|
| N1-H | 12.0 - 13.5 | Broad Singlet | Acidic proton on nitrogen, potential for hydrogen bonding. |
| H-7 | 8.0 - 8.5 | Singlet | Strongly deshielded by the adjacent electron-withdrawing nitro group. |
| H-4 | 7.8 - 8.2 | Singlet | Deshielded by aromatic ring current and adjacent iodo group. |
Carbon (¹³C) NMR for Carbon Framework and Substituent Effects
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment. The benzimidazole ring system of the target molecule contains seven carbon atoms. Due to the lack of symmetry, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Substituent Effects on Chemical Shifts:
C-2 (Chloro-substituted): The carbon atom bonded to the chlorine (C-2) is expected to be significantly downfield, likely in the range of δ 145-155 ppm, due to the electronegativity of the attached nitrogen atoms and the chlorine atom.
C-5 (Iodo-substituted): Carbon atoms directly bonded to iodine typically experience a strong shielding effect (the "heavy atom effect"), causing their signals to appear at a more upfield (lower ppm) value than would otherwise be expected. The C-5 signal might appear in the δ 90-100 ppm range.
C-6 (Nitro-substituted): The carbon bearing the nitro group (C-6) is expected to be deshielded and appear downfield, likely in the δ 140-150 ppm range.
Other Aromatic Carbons: The remaining carbons (C-3a, C-4, C-7, C-7a) will have chemical shifts influenced by their proximity to the various substituents and the fused ring system. Carbons adjacent to the electron-rich imidazole nitrogen atoms (C-3a, C-7a) will appear at characteristic downfield shifts. beilstein-journals.orgnih.gov
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| C-2 | 145 - 155 | Attached to two nitrogen atoms and a chlorine atom. |
| C-6 | 140 - 150 | Attached to the electron-withdrawing nitro group. |
| C-3a / C-7a | 130 - 145 | Bridgehead carbons adjacent to nitrogen. |
| C-4 / C-7 | 110 - 125 | Aromatic carbons influenced by adjacent substituents. |
| C-5 | 90 - 100 | Shielding "heavy atom effect" from the directly bonded iodine. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning the signals, especially in complex molecules. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this molecule, COSY would primarily be used to confirm the absence of coupling between the H-4 and H-7 protons, as no cross-peaks would be expected between them.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link the ¹H signals for H-4 and H-7 to their corresponding ¹³C signals (C-4 and C-7). The N-H proton would not show a correlation in a standard HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be instrumental:
The N-H proton would show correlations to C-2, C-7a, and C-3a, helping to assign these quaternary carbons.
The H-4 proton would show correlations to C-5, C-7a, and C-3a.
The H-7 proton would show correlations to C-5, C-6, and C-3a.
Observing these long-range correlations allows for the complete and confident assignment of the entire carbon framework.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound. IR and Raman spectroscopy are complementary techniques; some vibrations are active in one but not the other, providing a more complete picture of the functional groups and the molecular fingerprint. researchgate.netmdpi.com
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its specific functional groups.
N-H Stretch: A prominent, often broad, absorption band is expected in the IR spectrum between 3100 and 3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. Its broadness is indicative of intermolecular hydrogen bonding.
Aromatic C-H Stretch: Sharp bands of medium intensity are expected just above 3000 cm⁻¹ for the aromatic C-H stretching vibrations.
C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the benzene ring are expected to produce a series of sharp bands in the 1450-1625 cm⁻¹ region. These are often strong in both IR and Raman spectra.
NO₂ (Nitro Group) Vibrations: The nitro group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum:
Asymmetric stretch (ν_as): Typically found in the 1500-1560 cm⁻¹ range.
Symmetric stretch (ν_s): Typically found in the 1300-1370 cm⁻¹ range. nih.gov
C-Cl and C-I Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-I stretch, involving a much heavier atom, occurs at a lower frequency, typically between 500-600 cm⁻¹.
Analysis of Vibrational Modes and Molecular Fingerprints
Beyond individual functional groups, the entire molecule vibrates in complex ways, giving rise to a unique "fingerprint" region in the spectrum (below 1500 cm⁻¹). This region contains a multitude of bending, rocking, and wagging vibrations for C-H, N-H, and C-C bonds, as well as the entire ring system's deformations. While assigning every peak in this region is complex, the unique pattern serves as a definitive identifier for the compound. The combination of strong nitro group absorptions, the C=N/C=C bands, and the N-H stretch would provide a clear and characteristic spectral signature for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |
|---|---|---|---|
| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad | Broadness due to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Characteristic of sp² C-H bonds. |
| C=N / C=C Stretch | 1450 - 1625 | Medium-Strong | Multiple bands from the fused ring system. |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Very Strong | Highly characteristic of nitro compounds. |
| NO₂ Symmetric Stretch | 1300 - 1370 | Very Strong | Highly characteristic of nitro compounds. |
| C-Cl Stretch | 600 - 800 | Medium-Strong | Located in the fingerprint region. |
| C-I Stretch | 500 - 600 | Medium | Lower frequency due to the heavy iodine atom. |
X-ray Crystallography for Solid-State Molecular Structure Determination
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Information regarding the specific bond lengths, bond angles, and torsion angles for this compound is not available in published crystallographic data.
Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
A detailed analysis of the crystal packing, intermolecular interactions, and hydrogen bonding networks of this compound cannot be provided without experimental crystallographic data.
Polymorphism and Conformational Analysis in the Solid State
There are no available studies on the polymorphism or solid-state conformational analysis of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Iodo 6 Nitro 1h Benzimidazole
Reactivity of the Benzimidazole (B57391) Heterocycle
The benzimidazole core is an aromatic heterocycle with distinct electronic properties. The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution, while the imidazole (B134444) ring, particularly at the 2-position, is susceptible to nucleophilic attack. chemicalbook.com The substituents present on 2-chloro-5-iodo-6-nitro-1H-benzimidazole significantly modulate this inherent reactivity.
Electrophilic aromatic substitution (EAS) on the benzene ring of the benzimidazole system is heavily influenced by the directing and activating effects of the existing substituents. In this compound, the benzene ring bears both an iodo and a nitro group.
Directing Effects : The nitro group (—NO₂) is a powerful deactivating group and a strong meta-director due to its potent electron-withdrawing nature through both inductive and resonance effects. libretexts.org Halogens, such as the iodo (—I) and chloro (—Cl) groups, are also deactivating but are ortho-, para-directors because their inductive electron-withdrawing effect is overridden by their ability to donate lone-pair electrons through resonance. libretexts.org
In this specific molecule, the only available position for substitution on the benzene ring is C-4. The directing effects of the substituents are as follows:
The nitro group at C-6 directs incoming electrophiles to the C-4 position (meta).
The iodo group at C-5 directs incoming electrophiles to the C-4 position (ortho).
The C-2 position of the benzimidazole ring is electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.com The presence of a good leaving group like chloride at this position facilitates nucleophilic substitution. This reactivity is further enhanced by the electron-withdrawing nitro group on the benzene ring, which can stabilize the negative charge that develops in the transition state of the substitution reaction.
Displacement of the chlorine from 2-chlorobenzimidazoles is a well-established reaction. rsc.orgrsc.org Strongly basic nucleophiles can sometimes be ineffective if they deprotonate the N-H of the imidazole ring, as the resulting anion is more resistant to nucleophilic attack. However, a wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the 2-chloro substituent, particularly when the benzimidazole ring is activated by electron-withdrawing groups.
| Nucleophile | Product Type | Typical Conditions |
|---|---|---|
| Amines (R-NH₂) | 2-Aminobenzimidazoles | Heating in a suitable solvent |
| Alkoxides (R-O⁻) | 2-Alkoxybenzimidazoles | Reaction with sodium alkoxide |
| Thiolates (R-S⁻) | 2-(Alkylthio)benzimidazoles | Reaction with a thiol in the presence of a base |
| Thiourea | Benzimidazoline-2-thione | Reaction in a suitable solvent, often with heating |
Transformations Involving the Iodo Substituent at Position 5
The carbon-iodine bond at the C-5 position is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions and, due to electronic activation, nucleophilic aromatic substitution.
The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. acs.org The functionalization of halogenated benzimidazoles at the 5-position using these methods is a common strategy in medicinal chemistry and materials science. mdpi.com
Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction would allow for the introduction of a wide variety of aryl or vinyl groups at the C-5 position of the benzimidazole core. nih.govresearchgate.net
Sonogashira Reaction : The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This would enable the synthesis of 5-alkynylbenzimidazole derivatives. The reaction is typically carried out under mild conditions with an amine base. libretexts.org
Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a vinyl-type substituent at the C-5 position. youtube.comresearchgate.net
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product |
|---|---|---|---|---|
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 5-Arylbenzimidazole |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | 5-Alkynylbenzimidazole |
| Heck | Alkene (e.g., styrene, acrylate) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | 5-Alkenylbenzimidazole |
While halogens are typically poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions, their displacement is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to them. wikipedia.orglibretexts.org In this compound, the iodo group at C-5 is ortho to the strongly electron-withdrawing nitro group at C-6. This electronic arrangement strongly activates the C-5 position for nucleophilic attack.
The mechanism of an SNAr reaction involves two steps:
Addition : A nucleophile attacks the carbon bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which provides significant stabilization. numberanalytics.comyoutube.com
Elimination : The leaving group (iodide) is expelled, and the aromaticity of the ring is restored. nih.gov
The rate-determining step is typically the formation of the Meisenheimer complex. nih.gov A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the activated iodo group under relatively mild conditions. It is noteworthy that in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus accelerates the initial nucleophilic attack. youtube.com However, iodide is still a viable leaving group in highly activated systems.
Reactivity of the Nitro Group at Position 6
The nitro group is a versatile functional group with several modes of reactivity. Its primary and most synthetically useful transformation is reduction to an amino group.
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. sci-hub.se This can be achieved using a variety of reducing agents. Common methods include:
Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). Care must be taken to ensure chemoselectivity, as catalytic hydrogenation can also reduce other functional groups or cause dehalogenation (removal of the chloro or iodo groups). Specialized catalysts, such as sulfided platinum, can be used to selectively reduce the nitro group in the presence of halides. sci-hub.se
Metal/Acid Reduction : Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Transfer Hydrogenation : Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C). organic-chemistry.org
The resulting 6-aminobenzimidazole derivative is a valuable synthetic intermediate, as the amino group can be further functionalized, for example, through diazotization followed by Sandmeyer reactions, or through acylation or alkylation.
Beyond reduction, the nitro group also plays a crucial electronic role, activating the benzimidazole ring for the nucleophilic substitution reactions described in sections 4.1.2 and 4.2.2. numberanalytics.comnih.gov In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, though this is less common than halide displacement. mdpi.com
Catalytic Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group in this compound to an amino functionality is a pivotal transformation, as it opens up avenues for further derivatization and the synthesis of a variety of compounds with potential biological applications. This reduction can be achieved through various catalytic hydrogenation methods. sci-hub.se The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity, preserving the chloro and iodo substituents, which are susceptible to hydrogenolysis. commonorganicchemistry.com
Commonly employed catalysts for the reduction of aromatic nitro compounds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comwikipedia.org However, in the presence of aryl halides, the use of Pd/C can sometimes lead to dehalogenation. commonorganicchemistry.com Therefore, catalysts like sulfided platinum on carbon or the use of specific reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media are often preferred to selectively reduce the nitro group while leaving the halogen atoms intact. sci-hub.secommonorganicchemistry.com
The general scheme for the catalytic reduction is as follows:
Scheme 1: Catalytic Reduction of this compound
The following table summarizes various catalytic systems that have been successfully employed for the chemoselective reduction of nitroarenes bearing halogen substituents. While specific data for this compound is not extensively reported, these examples provide a strong indication of the viable synthetic routes.
| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Observations |
| H2, Pd/C | Ethanol | Room Temp | 1 | High efficiency, but risk of dehalogenation. commonorganicchemistry.com |
| H2, Raney Nickel | Methanol | Room Temp | 1 | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Fe/HCl | Ethanol/Water | Reflux | Atmospheric | A classic and cost-effective method with good chemoselectivity. |
| SnCl2·2H2O | Ethanol | Reflux | Atmospheric | A mild reducing agent, effective for selective nitro reduction. commonorganicchemistry.com |
| NaBH4/FeCl2 | THF/Water | Room Temp | Atmospheric | Exhibits remarkable chemoselectivity with high yields. researchgate.netorientjchem.org |
The successful synthesis of 2-chloro-5,6-diiodobenzimidazole from 2-chloro-5,6-dinitrobenzimidazole (B183557) involves the reduction of the nitro groups as a key step, highlighting the feasibility of such transformations within this class of compounds. nih.gov
Role of the Nitro Group as an Electron-Withdrawing Substituent in Aromatic Reactivity
The electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. numberanalytics.com In the case of this compound, the presence of the nitro group at the 6-position would activate the 5- and 7-positions towards nucleophilic attack, should a suitable leaving group be present at those positions.
The influence of the nitro group on the acidity of the N-H proton of the imidazole ring is also significant. The electron-withdrawing effect of the nitro group stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity of the N-H proton compared to an unsubstituted benzimidazole. chemicalbook.com
Regio- and Chemoselectivity in Multi-substituted Benzimidazole Reactions
The presence of multiple substituents on the benzimidazole ring of this compound introduces challenges and opportunities in terms of regio- and chemoselectivity.
Regioselectivity refers to the preference for reaction at one position over another. In electrophilic substitution reactions, the directing effects of the existing substituents will determine the position of the incoming electrophile. The imidazole part of the benzimidazole is generally more reactive towards electrophiles than the benzene part. chemicalbook.com However, the strong deactivating effect of the nitro group on the benzene ring further favors electrophilic attack on the imidazole ring. Within the benzene ring, the positions are not equally reactive, and the orientation of substitution will be a complex interplay of the directing effects of the chloro, iodo, and nitro groups.
Chemoselectivity is the preferential reaction of one functional group in the presence of others. A prime example is the selective reduction of the nitro group without affecting the chloro and iodo substituents, as discussed in section 4.3.1. sci-hub.se Another aspect of chemoselectivity would be in nucleophilic substitution reactions. The chloro group at the 2-position of the imidazole ring is generally susceptible to nucleophilic displacement. The relative reactivity of this position compared to potential nucleophilic attack on the benzene ring (activated by the nitro group) would depend on the nature of the nucleophile and the reaction conditions.
Reaction Kinetics and Mechanistic Pathways Elucidation
Detailed kinetic studies and mechanistic pathway elucidation for reactions involving this compound are not extensively documented in the public domain. However, general principles of physical organic chemistry can be applied to predict the likely mechanisms.
For the catalytic reduction of the nitro group , the mechanism typically involves the adsorption of the nitro compound onto the catalyst surface, followed by a stepwise reduction involving nitroso and hydroxylamino intermediates before yielding the final amine product. numberanalytics.com The kinetics of this heterogeneous catalytic process would be influenced by factors such as catalyst surface area, substrate concentration, hydrogen pressure, and temperature.
In nucleophilic aromatic substitution reactions , the mechanism is generally a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The rate of this reaction is influenced by the electron-withdrawing power of the substituents on the aromatic ring, the nature of the leaving group, and the nucleophilicity of the attacking species. The strong electron-withdrawing nitro group in this compound would facilitate the formation of the Meisenheimer complex, thereby accelerating the rate of nucleophilic substitution on the benzene ring.
Further empirical studies, including kinetic measurements and the use of spectroscopic techniques to identify reaction intermediates, would be necessary to fully elucidate the specific mechanistic pathways and reaction kinetics for this particular compound.
Computational and Theoretical Studies on 2 Chloro 5 Iodo 6 Nitro 1h Benzimidazole
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 2-Chloro-5-iodo-6-nitro-1H-benzimidazole, DFT calculations would provide significant insights into its fundamental properties.
Optimization of Molecular Geometry and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be important, particularly investigating the orientation of the nitro group and the tautomerism of the imidazole (B134444) ring (the position of the hydrogen on one of the two nitrogen atoms). Different conformers and tautomers would be optimized to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.
Hypothetical Data Table for Optimized Geometry:
| Parameter | Hypothetical Value |
| C-Cl Bond Length | 1.75 Å |
| C-I Bond Length | 2.10 Å |
| N-O (nitro) Bond Length | 1.22 Å |
| C-N-C (imidazole) Angle | 108° |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. DFT calculations can determine the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. For this compound, the electron-withdrawing nature of the chloro, iodo, and nitro groups would be expected to lower the energies of both the HOMO and LUMO and influence the energy gap.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
DFT methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the structural elucidation of the molecule.
IR Frequencies: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. These calculated frequencies can help in assigning the vibrational modes of the molecule.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the maximum absorption wavelengths (λ_max) in the ultraviolet-visible (UV-Vis) spectrum.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These descriptors would help in predicting how this compound might behave in chemical reactions.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein's active site.
Prediction of Binding Modes and Affinities with Hypothetical Biological Targets (in vitro relevance)
If this compound were to be investigated as a potential drug candidate, molecular docking studies would be performed against relevant biological targets. For example, many benzimidazole (B57391) derivatives are known to target enzymes like protein kinases or polymerases.
The docking process would involve:
Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
Docking the optimized structure of this compound into the active site of the protein.
Analyzing the resulting poses to identify the most favorable binding mode.
Calculating a docking score, which estimates the binding affinity.
The analysis of the binding mode would focus on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of chlorine and iodine) between the ligand and the amino acid residues of the protein.
Hypothetical Data Table for Molecular Docking:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase X | -8.5 | Lys72, Glu91, Leu135 |
| DNA Gyrase Y | -7.9 | Asp73, Arg76, Gly77 |
Note: The values and residues in this table are for illustrative purposes and are not based on actual docking studies of this compound.
Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)
Non-covalent interactions are paramount in dictating the conformation of this compound and its binding affinity to biological receptors. escholarship.org The molecule's multifunctionality allows it to participate in a diverse range of these interactions.
Hydrogen Bonding: The benzimidazole core contains an amine proton (N-H) which serves as a classic hydrogen bond donor. The sp2-hybridized nitrogen atom in the imidazole ring and the oxygen atoms of the nitro group act as potent hydrogen bond acceptors. Computational studies on related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have confirmed the ability of the benzimidazole nucleus and nitro groups to form conventional hydrogen bonds with amino acid residues like aspartic acid and glutamic acid. semanticscholar.org
Halogen Bonding: The presence of both chlorine and iodine atoms makes halogen bonding a significant potential interaction. nih.govresearchgate.net A halogen bond is a highly directional, non-covalent interaction wherein a covalently bonded halogen atom acts as an electrophilic species (Lewis acid). nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. researchgate.net The iodine atom, being larger and more polarizable than chlorine, is an especially strong halogen bond donor. It can interact favorably with nucleophilic atoms such as oxygen or nitrogen. Studies on iodo-nitro-substituted aromatic compounds have demonstrated the existence of strong iodo-nitro interactions that influence crystal packing. nih.gov
Pi-Stacking: The fused aromatic system of the benzimidazole ring is capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein active site. nih.gov The electron-withdrawing nature of the nitro, iodo, and chloro substituents modulates the quadrupole moment of the aromatic ring, potentially influencing the geometry and strength of these stacking interactions. Investigations into related iodo-nitroanilines and other di-substituted arenes confirm that π-π stacking is a key stabilizing interaction in their solid-state structures. nih.govresearchgate.net
The table below summarizes the potential non-covalent interactions for this compound.
| Interaction Type | Structural Feature (Donor) | Structural Feature (Acceptor) | Potential Significance |
|---|---|---|---|
| Hydrogen Bond | Imidazole N-H | Protein Carbonyl O, N, etc. | Ligand-receptor specificity and affinity |
| Hydrogen Bond | Protein O-H, N-H | Imidazole N, Nitro O | Ligand-receptor specificity and affinity |
| Halogen Bond | C-I, C-Cl (σ-hole) | Protein O, N, S | Directional binding, enhanced affinity |
| Pi-Stacking | Benzimidazole Ring (π-system) | Aromatic Amino Acid Residues | Stabilization of ligand in binding pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features affecting calculated binding or reactivity parameters)
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For a molecule like this compound, a QSAR model would be invaluable for predicting the activity of novel analogues and guiding synthetic efforts. ijpsr.com A successful QSAR model relies on the calculation of molecular descriptors that quantify various aspects of the molecule's structure.
For a series of analogues based on this scaffold, the key structural features affecting calculated binding or reactivity would likely be captured by the following descriptors:
Hydrophobicity Descriptors (e.g., logP): The octanol-water partition coefficient is critical for membrane permeability and hydrophobic interactions within a binding site. The presence of two large halogen atoms (I, Cl) significantly increases lipophilicity.
Electronic Descriptors (e.g., ELUMO, Dipole Moment, Atomic Charges): The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is often correlated with the reactivity of nitroaromatic compounds. mdpi.com The strong electron-withdrawing properties of the nitro, iodo, and chloro groups lower the ELUMO, making the compound more susceptible to reductive metabolism, which can be linked to its mechanism of action. mdpi.comnih.gov Atomic charges on the hydrogen bond donors/acceptors and halogen atoms would also be critical for describing electrostatic and halogen bonding interactions.
Steric and Topological Descriptors (e.g., Molecular Weight, Molar Refractivity, Shape Indices): These descriptors account for the size and shape of the molecule, which must be complementary to the target binding site. WHIM (Weighted Holistic Invariant Molecular) descriptors, which relate to molecular size, shape, and symmetry, have been successfully used in QSAR models for substituted benzimidazoles. researchgate.net
H-Bonding Descriptors: Counts of hydrogen bond donors and acceptors are fundamental descriptors in many QSAR models, directly reflecting a compound's potential for specific interactions. ijpsr.comnih.gov
The table below details relevant QSAR descriptors and their potential influence on the activity of this compound derivatives.
| Descriptor Class | Specific Descriptor | Structural Influence | Potential Impact on Activity |
|---|---|---|---|
| Hydrophobicity | logP | Halogen atoms (I, Cl) increase lipophilicity. | Affects membrane transport and hydrophobic interactions. |
| Electronic | ELUMO | Nitro and halogen groups are strongly electron-withdrawing, lowering ELUMO. | Correlates with susceptibility to reduction and electrophilicity. mdpi.com |
| Electronic | Dipole Moment | Asymmetric substitution pattern creates a significant molecular dipole. | Influences long-range electrostatic interactions with the target. |
| Steric/Topological | Molecular Weight / Volume | Large iodine atom contributes significantly to molecular size. | Determines steric fit within the binding pocket. |
| H-Bonding | H-Bond Donor/Acceptor Count | N-H group is a donor; Imidazole N and Nitro O atoms are acceptors. researchgate.net | Crucial for specific, directional binding to the receptor. nih.gov |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the physical movements and interactions of the system over time. nih.govnih.gov
MD simulations in an aqueous environment can provide insights into the behavior of this compound prior to target binding. Such simulations can characterize the solvation shell around the molecule, showing how water molecules interact with the polar nitro group and imidazole ring versus the more hydrophobic halogenated benzene (B151609) portion. Furthermore, these simulations can explore the conformational flexibility of the molecule, such as the rotation of the C-N bond of the nitro group. In more complex environments, such as simulations with a lipid bilayer, MD can be used to predict the compound's ability to permeate cell membranes, a critical factor for bioavailability. mdpi.com
Once docked into a putative binding site of a biological target, MD simulations are essential for assessing the stability of the predicted binding pose. nih.gov Key analyses include:
Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over the simulation time indicates the stability of the complex. A low and stable RMSD value for the ligand suggests it remains securely in the binding pocket. pensoft.netresearchgate.net
Root Mean Square Fluctuation (RMSF): This is calculated for individual residues or atoms to identify flexible regions of the protein and ligand.
Interaction Analysis: The persistence of key interactions, such as the hydrogen bonds and halogen bonds identified in docking, can be monitored throughout the simulation. A stable interaction is one that is maintained for a high percentage of the simulation time. semanticscholar.org
Binding Free Energy Calculations: Techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to estimate the binding free energy, providing a more quantitative measure of binding affinity than docking scores alone.
The table below summarizes the key metrics obtained from MD simulations.
| MD Analysis Metric | Information Provided | Indication of Favorable Binding |
|---|---|---|
| Ligand RMSD | Stability of the ligand's position and conformation in the binding site. | Low, stable RMSD value (typically < 3 Å) throughout the simulation. nih.gov |
| Protein RMSF | Flexibility of different regions of the protein upon ligand binding. | Low fluctuations in the binding site residues. |
| Interaction Fraction | Percentage of simulation time a specific non-covalent interaction is present. | High percentage for key hydrogen bonds, halogen bonds, or hydrophobic contacts. |
| MM/GBSA or MM/PBSA | Estimation of the binding free energy of the ligand-receptor complex. | A large negative value indicates strong, favorable binding. |
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Such studies can elucidate reaction pathways, identify intermediates, and characterize the high-energy transition states that govern reaction rates.
The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. nih.govsemanticscholar.org For the target molecule, a plausible pathway would involve the reaction of 4-iodo-5-nitro-benzene-1,2-diamine with a one-carbon synthon. nih.gov
Reaction pathway simulations, often using Density Functional Theory (DFT), would model this key cyclization step. The process involves:
Locating Reactants, Intermediates, and Products: The geometries of all species along the proposed reaction coordinate are optimized to find their lowest energy structures.
Transition State (TS) Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This structure represents the transition state of a reaction step.
Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or first-order saddle points (one imaginary frequency corresponding to the reaction coordinate).
Such theoretical analysis provides fundamental insights that can be used to optimize reaction conditions (e.g., temperature, catalyst) to improve the yield and efficiency of the synthesis. organic-chemistry.org
Investigation of in Vitro Biological Activities and Underlying Molecular Mechanisms of 2 Chloro 5 Iodo 6 Nitro 1h Benzimidazole
General Principles of Benzimidazole-Derived Molecular Interaction with Biological Systems (in vitro)
The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. nih.gov As a structural isostere of naturally occurring purines, it can readily interact with the biopolymers of living systems. mdpi.com
The biological activity of benzimidazole derivatives is largely dictated by the nature and position of their substituents. These substitutions influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its binding affinity to specific enzymes and receptors. mdpi.com In vitro, the primary mechanisms of action for benzimidazole derivatives involve the inhibition of key cellular processes. A well-established target is the protein tubulin; benzimidazoles bind to the β-tubulin subunit, preventing its polymerization into microtubules. researchgate.netnih.gov This disruption of the cytoskeleton interferes with essential cellular functions like cell division, motility, and intracellular transport.
Furthermore, many benzimidazole derivatives function by inhibiting specific enzymes crucial for pathogen survival. This includes enzymes involved in nucleic acid synthesis, such as DNA gyrase and topoisomerase, which are vital for DNA replication and repair. nih.govekb.eggoogle.com By targeting these fundamental cellular components and pathways, benzimidazole-based compounds exhibit a broad spectrum of biological activities.
In Vitro Antimicrobial Activity Studies
Numerous studies have demonstrated the antibacterial potential of substituted benzimidazoles against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, is a key measure of its antibacterial potency. While specific MIC values for 2-Chloro-5-iodo-6-nitro-1H-benzimidazole are not available, data from structurally related compounds illustrate the potential antibacterial spectrum. For instance, derivatives with chloro and nitro substitutions have shown potent activity against strains like Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.orgrsc.org
Table 1: In Vitro Antibacterial Activity (MIC) of Representative Substituted Benzimidazole Derivatives Note: This table presents data for structurally related compounds to infer the potential activity of this compound.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| 6-nitro-1H-benzimidazole derivative | Escherichia coli | 2 | nih.govrsc.org |
| 6-nitro-1H-benzimidazole derivative | Staphylococcus aureus (MSSA) | 4 | nih.govrsc.org |
| 6-nitro-1H-benzimidazole derivative | Staphylococcus aureus (MRSA) | 4 | rsc.org |
| 6-chloro-1H-benzimidazole derivative | Streptococcus faecalis | 16 | nih.govrsc.org |
| Fluoro-substituted benzimidazole | Bacillus subtilis | 7.81 | acgpubs.org |
| Various benzimidazole derivatives | Enterococcus faecalis | 12.5 - 400 | nih.gov |
| Phenyl benzimidazole derivative | Escherichia coli | 31.25 | acgpubs.org |
The benzimidazole scaffold is a cornerstone of several antifungal agents. Derivatives containing halogen substitutions have been noted for significant activity against various fungal strains, including clinically relevant Candida species and Aspergillus niger. nih.govnih.govnih.gov The mechanism often involves the inhibition of enzymes essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov
Table 2: In Vitro Antifungal Activity (MIC) of Representative Benzimidazole Derivatives Note: This table presents data for structurally related compounds to infer the potential activity of this compound.
| Compound Type | Fungal Pathogen | MIC (µg/mL) | Reference(s) |
| 6-chloro-1H-benzimidazole derivative | Candida albicans | 8 | nih.govrsc.org |
| 6-chloro-1H-benzimidazole derivative | Aspergillus niger | 16 | nih.govrsc.org |
| 5-halo-benzimidazole derivatives | Various Fungal Strains | Potent Activity | mdpi.com |
| Benzimidazole-oxadiazole hybrid | Candida albicans | 1.95 | nih.gov |
| 1-nonyl-1H-benzo[d]imidazole | Candida species | 0.5 - 256 | nih.gov |
| 1-decyl-1H-benzo[d]imidazole | Aspergillus species | 16 - 256 | nih.gov |
The antimicrobial action of benzimidazole derivatives is attributed to several molecular mechanisms. A primary target in bacteria is DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair. google.com Benzimidazoles can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its function and leading to bacterial cell death. nih.govnih.gov This makes them attractive candidates for developing new antibacterial agents, especially in the face of growing resistance to other antibiotic classes like fluoroquinolones. nih.gov Some benzimidazole-quinolone hybrids have also been shown to inhibit topoisomerase IV, another enzyme involved in bacterial cell division.
Other proposed mechanisms include the disruption of bacterial cell wall biosynthesis by interfering with membrane-bound transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). In fungi, as mentioned, a key mechanism is the inhibition of 14α-demethylase, an enzyme critical for the ergosterol biosynthesis pathway, which compromises the integrity of the fungal cell membrane. nih.gov
In Vitro Antiprotozoal Activity Studies
Benzimidazole derivatives are well-established as potent antiprotozoal agents. mdpi.com Their efficacy against parasites like Giardia intestinalis (formerly G. lamblia), Trichomonas vaginalis, and Entamoeba histolytica has been demonstrated in numerous in vitro studies. nih.govnih.gov The primary mode of action against these protozoan parasites is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for the parasite's structure, motility, and replication. nih.govmurdoch.edu.au
Research into nitro-substituted benzimidazole derivatives has confirmed their activity against medically important protozoa. A study on a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which are structurally analogous to this compound, provided specific efficacy data against several parasites. nih.gov These compounds demonstrated significant inhibitory effects, in some cases surpassing the activity of the reference drug benznidazole. nih.gov Other studies have consistently shown that benzimidazoles like mebendazole (B1676124) and albendazole (B1665689) are highly active against Giardia lamblia and Trichomonas vaginalis in vitro. nih.govnih.gov
Table 3: In Vitro Antiprotozoal Activity (IC₅₀) of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide Derivatives Note: IC₅₀ is the half-maximal inhibitory concentration. Data from a study on structurally similar nitro-benzimidazole compounds.
| Compound | Giardia intestinalis IC₅₀ (µM) | Trichomonas vaginalis IC₅₀ (µM) | Entamoeba histolytica IC₅₀ (µM) | Reference |
| Derivative 7 | 3.95 | 11.22 | >100 | nih.gov |
| Derivative 8 | 12.58 | 10.96 | >100 | nih.gov |
| Benznidazole (Reference) | 28.18 | 44.66 | 35.48 | nih.gov |
Investigation of Molecular Targets and Pathways (e.g., Tubulin Binding, Other Parasitic Enzymes)
The benzimidazole scaffold is a cornerstone of anthelmintic therapy, with its primary mechanism of action being the disruption of microtubule formation in parasites. nih.govrsc.org Anthelmintic benzimidazoles, such as albendazole and oxfendazole (B1322), exert their effect by binding to β-tubulin, a subunit of microtubules. nih.govmdpi.com This interaction inhibits the polymerization of tubulin into microtubules, which are essential for vital cellular functions in parasites, including cell division, motility, and intracellular transport. nih.gov
Studies comparing the effects of these drugs on tubulin from parasitic nematodes versus mammalian tissue have demonstrated a degree of selectivity. For instance, oxfendazole and thiabendazole (B1682256) are potent inhibitors of nematode tubulin polymerization but have minimal effect on the assembly of mammalian tubulin. nih.gov This selective toxicity is fundamental to their therapeutic use. While this tubulin-binding mechanism is a well-established characteristic of the broader benzimidazole class, specific experimental studies investigating the interaction of this compound with parasitic tubulin or other parasitic enzymes have not been reported. nih.govmdpi.com
In Vitro Anticancer Activity Studies
The benzimidazole scaffold is a feature of numerous compounds investigated for anticancer properties. While no specific data exists for this compound, related nitro- and chloro-substituted benzimidazoles have demonstrated significant cytotoxic and cytostatic effects across a range of human cancer cell lines.
For example, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives showed potent activity. One of the most active compounds in this series, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , exhibited a remarkable IC50 of just 28 nM against the A549 non-small cell lung cancer cell line. nih.gov This compound also induced apoptosis in the K562 chronic myelogenous leukemia cell line and caused cell cycle arrest in the S phase. nih.gov
Furthermore, a large-scale synthesis and evaluation of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives identified several compounds with strong anticancer activity against five different cell lines, with IC50 values ranging from 1.84 to 10.28 µM, comparable to the standard chemotherapeutic agent paclitaxel. researchgate.netsemanticscholar.org The presence of halogen and nitro substituents on the benzimidazole ring has been noted to enhance cytotoxic effects. researchgate.net
Table 2: In Vitro Cytotoxic Activity of Structurally Related Benzimidazole Derivatives
Data presented for various analogs as specified.
| Compound Class/Name | Cancer Cell Line | Cell Line Type | IC50 | Reference |
|---|---|---|---|---|
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 | Non-small Cell Lung Cancer | 0.028 µM | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (general range for most active) | HepG2, MDA-MB-231, MCF7, C26, RMS | Liver, Breast, Breast, Colon, Rhabdomyosarcoma | 1.84 - 10.28 µM | researchgate.netsemanticscholar.org |
The anticancer effects of benzimidazole derivatives are attributed to their ability to interact with a diverse range of molecular targets crucial for cancer cell proliferation and survival. In silico and in vitro studies on related compounds suggest several potential mechanisms:
Vascular Endothelial Growth Factor Receptor (VEGFR): Molecular docking studies performed on a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives predicted that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a suitable molecular target. researchgate.netnih.govrsc.orgrsc.org VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.
Human Dipeptidyl Peptidase III (hDPP III): The benzimidazole scaffold has been identified in molecules designed as inhibitors of hDPP III, a zinc-dependent enzyme implicated in various pathophysiological processes. While specific studies on halogenated nitrobenzimidazoles are lacking, this represents another potential target for this class of compounds.
DNA Topoisomerase I: Several benzimidazole-containing compounds have been reported to function as inhibitors of DNA Topoisomerase I. This enzyme plays a vital role in relieving torsional stress in DNA during replication and transcription, and its inhibition leads to DNA damage and cell death.
Epigenetic Modulators & Other Enzymes: The same in silico studies that identified VEGFR-2 also predicted histone deacetylase 6 (HDAC6) as a potential target for N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. researchgate.netrsc.org HDACs are important epigenetic regulators, and their inhibition can alter gene expression to suppress tumor growth. Additionally, experimental work on 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole identified poly (ADP-ribose) polymerase (PARP) inhibition as a potential mechanism of action. nih.gov PARP enzymes are critical for DNA repair, and their inhibition can be particularly effective in cancers with existing DNA repair defects.
Structure-Activity Relationship (SAR) Analysis for Halogen and Nitro Substituents (in vitro context)
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. researchgate.net The specific substitution pattern of this compound, featuring a halogen at position 2 and a combination of halogen and a nitro group on the benzene moiety, suggests a molecule designed for potent biological interactions. The analysis of structure-activity relationships (SAR) for this compound, based on data from analogous structures, reveals that each substituent plays a crucial role in modulating its electronic properties, lipophilicity, and potential mechanism of action. rsc.orgnih.gov
Studies on related polyhalogenated benzimidazoles have shown that the presence of halogens on the phenylene fragment leads to pronounced inhibitory effects. antibiotics-chemotherapy.ruresearchgate.net Specifically, dihalogenated derivatives often exhibit greater antibacterial activity than their mono-halogenated counterparts. antibiotics-chemotherapy.ruresearchgate.net For example, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be a highly active antibacterial agent. antibiotics-chemotherapy.ruresearchgate.net Furthermore, research on anticancer agents has shown that a 5-chloro substitution on the 1H-benzimidazole ring improved cytotoxicity against the MCF-7 breast cancer cell line compared to a 5-fluoro substitution, suggesting that larger halogens at this position can be advantageous. rsc.org The large size of the iodine atom can also promote specific interactions with biological targets through a phenomenon known as halogen bonding, which can contribute to enhanced binding affinity and, consequently, higher efficacy.
The nitro group (-NO2) is a strong electron-withdrawing group that profoundly influences the electronic properties and biological activity of the benzimidazole scaffold. researchgate.net Its presence at position 6, adjacent to the iodine at position 5, creates a highly electron-deficient benzene ring, which can modulate the pKa of the imidazole nitrogen and affect how the molecule interacts with physiological targets.
The nitro group is a critical pharmacophore in many biologically active compounds, and its removal often leads to a significant loss of potency. nih.govnih.gov For example, in the "nitazene" class of opioids, the removal of the 5-nitro group from the benzimidazole ring consistently caused a pronounced decrease in activity. nih.gov The bioactivity of some benzimidazoles has been shown to depend on the presence of nitro groups. scholarsresearchlibrary.com This group is often essential for the mechanism of action, particularly in antimicrobial and anticancer agents. researchgate.net Many nitroaromatic compounds function as prodrugs that are activated under hypoxic conditions (low oxygen), such as those found in solid tumors or anaerobic bacteria. researchgate.net The nitro group undergoes bioreduction to form reactive nitroso, hydroxylamino, and amino metabolites that can covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cell death. researchgate.net The compound 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl) propan-1-ol, for instance, showed excellent inhibitory properties against the yellow fever virus. nih.gov
The following table presents in vitro activity data for representative benzimidazole analogs, illustrating the impact of nitro and halogen substituents on antiproliferative activity against various cancer cell lines.
| Compound | Substituents | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|---|
| 5-Nitro-2-phenyl-1H-benzimidazole | 5-NO2 | MCF-7 | >100 | rsc.org |
| 5-Chloro-2-phenyl-1H-benzimidazole | 5-Cl | MCF-7 | 2.51 | rsc.org |
| N-Desethyl Isotonitazene | 5-NO2, N-substitution, 2-benzyl | MOR Activation (cAMP) | EC50 = 0.046 nM | nih.gov |
| N-Desethyl Etonitazene | 5-NO2, N-substitution, 2-benzyl | MOR Activation (cAMP) | EC50 = 0.016 nM | nih.gov |
| 5,6-Dibromo-2-(trifluoromethyl)benzimidazole | 5,6-di-Br, 2-CF3 | Bacillus subtilis | MIC = 0.49 µg/mL | antibiotics-chemotherapy.ruresearchgate.net |
This table is for illustrative purposes, showing the influence of substituents in related compounds, as direct data for this compound is not available.
While the title compound is presented as a 1H-benzimidazole, implying an unsubstituted nitrogen, SAR studies consistently demonstrate that substitution at the N-1 position is a critical determinant of biological activity. researchgate.netrsc.org The N-H group can be readily alkylated or otherwise functionalized, and the nature of the substituent at this position plays a significant role in defining the pharmacological profile. researchgate.netlookchem.com
N-substitution can enhance chemotherapeutic activity. rsc.org The introduction of various groups at the N-1 position can:
Modify Lipophilicity and Solubility: Adding alkyl or other functional groups alters the molecule's water-oil partition coefficient, which affects its absorption, distribution, and ability to reach its target. nih.gov
Introduce Steric Effects: The size and shape of the N-substituent can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially increasing selectivity and potency.
Studies have shown that varying the N-substituent has a profound effect on antiproliferative, antiviral, and antibacterial activities. nih.govresearchgate.netmdpi.com For example, comparing N-isobutyl and N-phenyl substituted Schiff bases derived from benzimidazoles revealed significant differences in their antiproliferative effects. mdpi.com Therefore, the unsubstituted N-1 position of this compound represents a key site for future derivatization to optimize its biological efficacy.
Future Directions and Emerging Research Avenues for 2 Chloro 5 Iodo 6 Nitro 1h Benzimidazole
Development of Advanced and Stereoselective Synthetic Protocols
The synthesis of substituted benzimidazoles is a well-established field, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netorganic-chemistry.orgrsc.orgnih.gov For 2-Chloro-5-iodo-6-nitro-1H-benzimidazole, future synthetic efforts will likely focus on refining these methods to achieve higher yields, greater purity, and more environmentally benign processes. researchgate.net
A significant frontier lies in the development of stereoselective synthetic methods. While the core benzimidazole (B57391) is planar, derivatization at the N-1 position or elaboration of the substituents could introduce chiral centers. Future protocols could employ chiral catalysts or auxiliaries to control the stereochemistry of such derivatives, which is crucial for developing compounds with specific biological targets. nih.gov For instance, enantioselective C2-allylation of benzimidazoles has been achieved using copper hydride catalysis, a method that could potentially be adapted for this compound to create chiral C2-substituted derivatives with high enantioselectivity. nih.gov
Table 1: Potential Advanced Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages |
| Catalyst-Tuned Synthesis | Utilizing specific catalysts, such as protic ionic liquids or metal complexes, to control the regioselectivity and yield of benzimidazole formation. researchgate.netrsc.org | High selectivity, environmentally benign, milder reaction conditions. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the condensation and N-alkylation reactions, significantly reducing reaction times. nih.govrsc.org | Rapid synthesis, improved yields, potential for high-throughput screening. |
| Enantioselective Functionalization | Introducing chirality at the C2 or N1 position using chiral catalysts or reagents to produce specific stereoisomers. nih.gov | Access to enantiopure compounds for enhanced biological specificity. |
| Late-Stage Functionalization | Developing methods to selectively introduce or modify the chloro, iodo, or nitro groups on a pre-formed benzimidazole core. | Modular synthesis, rapid generation of diverse analogues for structure-activity relationship studies. |
Integration of Multi-Omics Approaches for Deeper Mechanistic Insights (in vitro)
To fully understand the biological effects of this compound in vitro, future research must move beyond traditional assays and embrace a systems biology approach. The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, high-resolution map of the cellular pathways modulated by the compound.
For example, treating cancer cell lines with the compound and subsequently performing transcriptomic analysis (RNA-seq) could reveal upregulated or downregulated genes, pointing towards specific signaling pathways being affected. Proteomics could identify protein interaction partners, while metabolomics would highlight changes in cellular metabolism. frontiersin.org This integrated data can help construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover novel therapeutic applications. nih.gov Such studies have been applied to other benzimidazole hybrids to understand their multi-target inhibition of enzymes like EGFR and VEGFR-2. nih.govresearchgate.net
Exploration of Supramolecular Chemistry and Host-Guest Interactions with the Compound
The electron-rich and electron-deficient regions of this compound make it an excellent candidate for studies in supramolecular chemistry. The iodine and chlorine atoms are capable of forming halogen bonds, which are highly directional, non-covalent interactions with Lewis bases. nih.govacs.orgwikipedia.org A halogen bond occurs due to an electropositive region, known as a σ-hole, on the halogen atom that can interact attractively with an electron-rich atom like oxygen or nitrogen. nih.govacs.org The strength of this interaction follows the trend I > Br > Cl > F. wikipedia.org
Future research could explore the self-assembly of this molecule into higher-order structures or its ability to act as a guest in various host molecules, such as cyclodextrins or calixarenes. These host-guest complexes could enhance the compound's solubility, stability, or delivery to biological targets. The interplay between halogen bonding, hydrogen bonding (via the N-H group), and π-π stacking could lead to the design of novel functional materials, sensors, or controlled-release systems. nih.govchemrxiv.org
Table 2: Potential Supramolecular Interactions and Applications
| Interaction Type | Description | Potential Application |
| Halogen Bonding | Interaction between the electrophilic region (σ-hole) of the iodine or chlorine atom and a Lewis base (e.g., carbonyl oxygen). acs.orgresearchgate.net | Crystal engineering, design of protein-ligand interactions, anion recognition. nih.govnih.gov |
| Hydrogen Bonding | Interaction involving the imidazole (B134444) N-H proton as a donor and a suitable acceptor. | Formation of predictable structural motifs in the solid state, molecular recognition. |
| π-π Stacking | Interaction between the aromatic benzimidazole rings. | Stabilization of self-assembled structures, development of conductive materials. |
| Host-Guest Complexation | Encapsulation of the molecule within a larger host molecule. | Enhanced solubility, controlled release, targeted delivery. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Reactivity/Interactions
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. bohrium.comnih.gov These computational tools can be applied to this compound to accelerate the design of new analogues with improved properties. ML models, such as random forests or neural networks, can be trained on existing data from similar benzimidazole derivatives to predict biological activity, toxicity, or physicochemical properties. doi.orgprinceton.edu
Furthermore, AI can predict the reactivity and site selectivity of chemical reactions, aiding in the design of synthetic routes for new derivatives. nih.govrsc.org For instance, ML models could predict the most likely site of further functionalization on the benzimidazole ring. nih.gov In the context of biological interactions, AI can be used for large-scale virtual screening to identify potential protein targets and to predict the binding affinity and mode of interaction, guiding experimental validation. frontiersin.orgresearchgate.net
Role of Halogen, Nitro, and Imidazole Groups as Unique Molecular Probes in Chemical Biology (in vitro)
The distinct functional groups of this compound can be exploited as molecular probes to study biological systems in vitro.
Halogen Groups (Iodo and Chloro): The iodine atom, in particular, is a strong halogen bond donor. This property can be used to design probes that bind with high specificity to proteins where halogen bonding can be established with backbone carbonyls or other Lewis basic residues. nih.govresearchgate.net This specific interaction can be used to map out binding pockets or to develop highly selective inhibitors.
Nitro Group: The nitro group is electrochemically active and can be reduced under hypoxic (low oxygen) conditions by nitroreductase enzymes, which are found in certain bacteria and overexpressed in some tumor microenvironments. nih.gov This property allows for the design of hypoxia-activated probes. For instance, the nitro group can quench a nearby fluorophore; upon reduction, the fluorescence is "turned on," allowing for the imaging of hypoxic cells. acs.org The presence of the nitro group is often crucial for specific biological activities, such as covalent binding to DNA upon reduction. nih.gov
Imidazole Group: The benzimidazole core itself possesses intrinsic fluorescence that can be modulated by its substituents and its environment. researchgate.net Imidazole derivatives have been developed as fluorescent probes for sensing metal ions, pH, and water content in organic solvents. nih.govmdpi.comrsc.org The fluorescence properties of this compound and its derivatives could be characterized and potentially harnessed for cellular imaging applications. rsc.org
By leveraging these functional groups, researchers can develop novel tools to investigate complex biological processes with high precision and specificity.
Q & A
Q. What are the standard synthetic routes for 2-chloro-5-iodo-6-nitro-1H-benzimidazole, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Functionalization : Begin with a benzimidazole core and sequentially introduce substituents (Cl, I, NO₂) via electrophilic substitution or cross-coupling reactions. For example, iodination using N-iodosuccinimide (NIS) under acidic conditions .
- Optimization Parameters :
- Purity Control : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₇H₃ClIN₃O₂; calculated [M+H]⁺: 353.8592) .
- IR Spectroscopy : Nitro group stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Data Collection : Use a Bruker SMART X2S diffractometer (Mo Kα radiation, λ = 0.71073 Å) with multi-scan absorption correction (SADABS) .
- Structure Refinement :
- SHELX Suite : Employ SHELXL for least-squares refinement. Key parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a, b, c (Å) | 12.7407, 10.5126, 22.955 |
| β (°) | 100.461 |
| R-factor | <0.05 |
- Twinning Analysis : Use PLATON to check for pseudo-merohedral twinning if Rint > 0.1 .
Q. What computational methods are suitable for studying its electronic properties and reactivity?
Methodological Answer:
Q. How do structural modifications influence its biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Targeted Modifications : Introduce sulfonamide groups at position 1 to improve pharmacokinetics (logP reduction from 2.8 to 1.5) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
